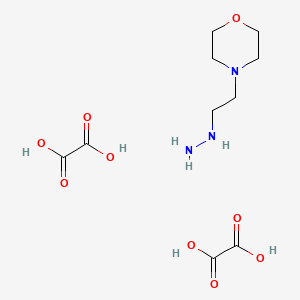
4-(2-Hydrazinoethyl)morpholine dioxalate
Vue d'ensemble
Description
“4-(2-Hydrazinoethyl)morpholine dioxalate” is a chemical compound with the CAS Number: 1182284-48-5 . It has a molecular weight of 325.28 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 325.28 . Its IUPAC name is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(2-Hydrazinoethyl)morpholine dioxalate and its derivatives have been extensively explored for their utility in the synthesis of complex molecules. For example, Kilic et al. (2006) synthesized vic-dioxime ligands containing the morpholine group, showcasing the versatility of morpholine derivatives in creating metal complexes with potential applications in catalysis and material science (Kilic et al., 2006). Similarly, studies by Gilbert et al. (1984) and others have highlighted the role of morpholine and its derivatives in analytical chemistry, particularly in the ion chromatographic determination of various compounds in aqueous solutions (Gilbert et al., 1984).
Medicinal Chemistry and Pharmacology
The morpholine scaffold, including this compound derivatives, is recognized for its significant role in medicinal chemistry and pharmacology. Naik et al. (2012) discussed the synthesis of phenoxyacrylic amide derivatives as hypoxia-inducible factor (HIF) 1α inhibitors, where the morpholinoethyl containing ester showed potent inhibitory activity. This underlines the critical role of morpholine derivatives in developing therapeutics for cancer and tumor angiogenesis (Naik et al., 2012).
Material Science and Corrosion Inhibition
Morpholine derivatives are also valuable in material science, particularly in the development of corrosion inhibitors for metals. Nnaji et al. (2017) investigated morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors, demonstrating the effectiveness of these compounds in protecting mild steel in acidic environments (Nnaji et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-morpholin-4-ylethylhydrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXYWIPXBYMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
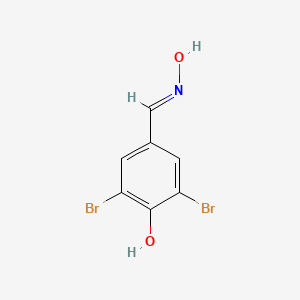
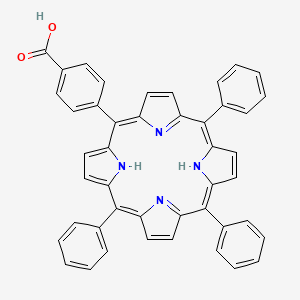
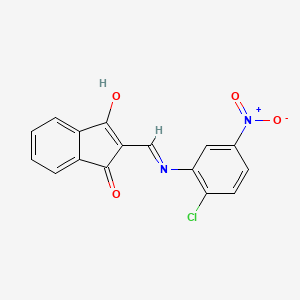


![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)
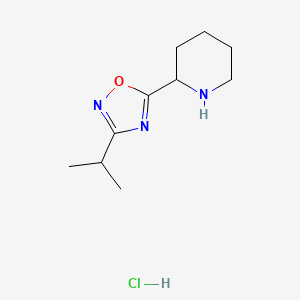


![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)
![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
